4-methyl-2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)pentanoic acid
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Overview
Description
4-methyl-2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)pentanoic acid is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)pentanoic acid typically involves the cyclization of Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione and phenacyl bromides . The reaction conditions are generally mild, and the process can be carried out at room temperature. The reaction yields 7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazinium bromides .
Industrial Production Methods
The use of efficient and straightforward methodologies, such as one-pot catalyst-free procedures, can facilitate the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard organic synthesis techniques .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-methyl-2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)pentanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-tumor and anti-fungal activities
Agriculture: It is explored as a potential agrochemical for its fungicidal properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties
Mechanism of Action
The mechanism of action of 4-methyl-2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, which plays a role in cancer cell proliferation . The compound’s fungicidal activity is attributed to its ability to disrupt fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazines and related heterocyclic compounds, such as:
- 6,7-dihydro-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
Uniqueness
4-methyl-2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)pentanoic acid is unique due to its specific substitution pattern and the presence of both triazole and thiadiazine rings.
Properties
Molecular Formula |
C11H18N4O2S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
4-methyl-2-(3-methyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6-yl)pentanoic acid |
InChI |
InChI=1S/C11H18N4O2S/c1-7(2)4-9(10(16)17)14-5-15-8(3)12-13-11(15)18-6-14/h7,9H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
DSUDFRKUKXACCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CN(CS2)C(CC(C)C)C(=O)O |
Origin of Product |
United States |
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